molecular formula C14H14N2O3 B11804182 Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate

Cat. No.: B11804182
M. Wt: 258.27 g/mol
InChI Key: WGPONGPOGHTKRH-UHFFFAOYSA-N
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Description

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 5-position and a phenoxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate typically involves the reaction of 2-chloromethylpyrimidine-5-carboxylate with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine compounds.

    Reduction: Alcohol derivatives.

    Hydrolysis: Pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the inflammatory pathway, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-chloromethylpyrimidine-5-carboxylate: Similar structure but with a chloromethyl group instead of a phenoxymethyl group.

    Ethyl 2-methylpyrimidine-5-carboxylate: Lacks the phenoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl 4-phenylpyrimidine-5-carboxylate: Contains a phenyl group at the 4-position, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative notable for its diverse biological activities, particularly in the realms of antiparasitic and anti-inflammatory effects. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a phenoxymethyl group at the 2-position and a carboxylate group at the 5-position. The presence of the ethyl ester enhances its solubility and reactivity, making it a promising candidate for medicinal applications. The compound can be represented as follows:

C13H13N2O3\text{C}_{13}\text{H}_{13}\text{N}_2\text{O}_3

Antiparasitic Activity

Research indicates that this compound exhibits significant activity against various pathogens. Notably, it has demonstrated:

  • Antitrypanosomal Activity : Effective against Trypanosoma brucei, the causative agent of sleeping sickness.
  • Antiplasmodial Effects : Shows activity against Plasmodium falciparum, responsible for malaria.

The mechanisms of action are believed to involve interference with metabolic pathways essential for parasite survival, making this compound a potential candidate for antiparasitic therapies .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It has shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been studied to optimize its biological efficacy. For instance, derivatives with different substituents on the phenoxy group have shown varying degrees of bioactivity:

Compound NameUnique FeaturesBiological Activity
This compoundContains phenoxymethyl group enhancing reactivityAntiparasitic, anti-inflammatory
Ethyl 2-methylpyrimidine-5-carboxylateMethyl group at position 2Moderate bioactivity
Ethyl pyrimidine-5-carboxylateSimplest structure among listedLimited bioactivity
Ethyl 4-methylpyrimidine-5-carboxylateMethyl substitution at position 4Varies based on substitution
Ethyl 2-chloropyrimidine-5-carboxylateChlorine substitution influencing reactivityPotentially higher bioactivity

This table highlights how the phenoxymethyl substituent contributes significantly to the compound's enhanced biological activity compared to simpler pyrimidines .

Case Studies and Research Findings

Several studies have investigated the biological efficacy of this compound:

  • Antiparasitic Studies : In vitro studies have confirmed its effectiveness against Trypanosoma brucei and Plasmodium falciparum, showcasing its potential in developing new antiparasitic drugs .
  • Anti-inflammatory Research : A study demonstrated that derivatives of this compound could inhibit COX enzymes effectively, providing insights into their potential use as anti-inflammatory agents .
  • Synthesis and Optimization : Various synthetic routes have been developed to produce this compound and its derivatives, focusing on optimizing yield and biological activity through structural modifications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)11-8-15-13(16-9-11)10-19-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3

InChI Key

WGPONGPOGHTKRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)COC2=CC=CC=C2

Origin of Product

United States

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